molecular formula C12H22O2S B13531622 3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid

3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13531622
M. Wt: 230.37 g/mol
InChI Key: UATAQCSBXAQODU-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H22O2S It is a cyclobutane derivative featuring diethyl and isopropylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires the use of strong bases and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is unique due to its specific combination of diethyl and isopropylthio groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H22O2S

Molecular Weight

230.37 g/mol

IUPAC Name

3,3-diethyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H22O2S/c1-5-11(6-2)7-12(8-11,10(13)14)15-9(3)4/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

UATAQCSBXAQODU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)(C(=O)O)SC(C)C)CC

Origin of Product

United States

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